molecular formula C14H10Cl2O B14599021 2,2-Dichloro-1-(4-phenylphenyl)ethanone CAS No. 59612-56-5

2,2-Dichloro-1-(4-phenylphenyl)ethanone

Cat. No.: B14599021
CAS No.: 59612-56-5
M. Wt: 265.1 g/mol
InChI Key: MHBIZBQYTKKTMD-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(4-phenylphenyl)ethanone: is an organic compound with the molecular formula C14H10Cl2O It is a derivative of acetophenone, where two chlorine atoms are attached to the alpha carbon, and a phenyl group is attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(4-phenylphenyl)ethanone typically involves the chlorination of 1-(4-phenylphenyl)ethanone. One common method is to react 1-(4-phenylphenyl)ethanone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the alpha position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-1-(4-phenylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 2,2-Dichloro-1-(4-phenylphenyl)ethanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is used to study the effects of chlorinated acetophenones on cellular processes. It is also employed in the development of new biochemical assays and diagnostic tools.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also utilized in the formulation of specialty coatings and adhesives.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(4-phenylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting various biological processes.

Molecular Targets and Pathways:

    Proteins: The compound can modify amino acid residues in proteins, altering their structure and function.

    Nucleic Acids: It can interact with DNA and RNA, potentially affecting gene expression and replication.

    Cellular Pathways: The compound may influence signaling pathways, enzyme activities, and metabolic processes.

Comparison with Similar Compounds

  • 2,2-Dichloro-1-(4-methylphenyl)ethanone
  • 2,2-Dichloro-1-(4-chlorophenyl)ethanone
  • 2,2-Dichloro-1-(4-phenoxyphenyl)ethanone

Comparison: 2,2-Dichloro-1-(4-phenylphenyl)ethanone is unique due to the presence of the phenyl group at the para position, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

59612-56-5

Molecular Formula

C14H10Cl2O

Molecular Weight

265.1 g/mol

IUPAC Name

2,2-dichloro-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C14H10Cl2O/c15-14(16)13(17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14H

InChI Key

MHBIZBQYTKKTMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(Cl)Cl

Origin of Product

United States

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